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NRX-103094

Molecular Glue Degrader β-Catenin Mutant Degradation Wnt Signaling

β-Catenin mutant degradation often fails with weak or non-cooperative compounds. NRX-103094 inserts directly into the β-catenin:β-TrCP interface to drive potent, selective ubiquitination. • EC50 62 nM for pSer33/S37A; supraphysiological ubiquitination at 250 nM • 1000-fold binding cooperativity vs. 13-fold for analogues-ideal for ternary complex studies • Validated for S37A and S33E/S37A mutants; crystal pose available (PDB 6M91) • ≥98% purity, off-white solid; ships blue ice; store at -20°C

Molecular Formula C20H11Cl2F3N2O4S
Molecular Weight 503.3 g/mol
Cat. No. B10831376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRX-103094
Molecular FormulaC20H11Cl2F3N2O4S
Molecular Weight503.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl)C(=O)O
InChIInChI=1S/C20H11Cl2F3N2O4S/c21-11-5-2-6-12(22)16(11)32-13-8-14(20(23,24)25)27-18(29)15(13)17(28)26-10-4-1-3-9(7-10)19(30)31/h1-8H,(H,26,28)(H,27,29)(H,30,31)
InChIKeyHFBGFWJURBVNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NRX-103094: β-Catenin Molecular Glue Degrader


NRX-103094 (CAS 2763260-36-0), chemically designated as 3-({4-[(2,6-dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid, is a small-molecule molecular glue that enhances the interaction between the oncogenic transcription factor β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP [1]. Unlike conventional inhibitors, this compound inserts directly into the β-catenin:β-TrCP protein-protein interface, stabilizing the complex and promoting β-catenin ubiquitination and subsequent proteasomal degradation [2]. Its drug-like physicochemical properties (MW 503.3, cLogP 4.7) and availability as a ≥95% pure, off-white solid facilitate its use in Wnt pathway modulation studies [3].

Targeted β-catenin degradation via molecular glue mechanism
Studies requiring cooperative ternary complex stabilization
Mutant β-catenin (S33/S37) ubiquitination and pathway modulation

Functional Divergence of NRX-103094 from Its Analogues


Although the NRX-252114, NRX-103095, and NRX-2663 compounds share a common trifluoromethylpyridone core and are marketed as β-catenin/β-TrCP interaction enhancers, their potency, cooperativity, and mutant β-catenin selectivity profiles differ by orders of magnitude due to discrete structural modifications [1]. For instance, the replacement of the 2,6-dichlorophenyl sulfanyl group with a cyanoisoindoline moiety in NRX-252114 yields a 10-fold increase in potency (EC50 6.5 nM vs. 62 nM) but also alters the compound's physicochemical properties and binding mode . Conversely, the phenoxy-substituted NRX-2663 exhibits markedly weaker potency (EC50 80 µM) and lower binding cooperativity, rendering it unsuitable for experiments requiring robust ubiquitination at sub-micromolar concentrations . Direct substitution without empirical validation risks experimental failure due to mismatched dose-response requirements or unanticipated off-target effects.

Cooperativity profile may not transfer
NRX-252114 offers higher potency but drastically lower binding cooperativity; mechanistic endpoints may differ.
Potency gap limits earlier analogue use
NRX-2663 is >1,000-fold less potent, making sub-micromolar ubiquitination studies unattainable.
Binding mode divergence across series
Structural modifications can alter ternary complex geometry and off-target kinase interactions; direct interchange requires empirical validation.

NRX-103094 Head-to-Head Comparison Data


Cooperativity and Potency Profile vs. NRX-252114

NRX-103094 enhances the binding of pSer33/S37A β-catenin peptide to β-TrCP with an EC50 of 62 ± 3 nM, whereas the optimized analogue NRX-252114 achieves an EC50 of 6.5 ± 0.3 nM. Critically, NRX-103094 displays a 1000-fold cooperativity of peptide binding, while NRX-252114 exhibits 13-fold cooperativity. This inverse relationship—higher potency but drastically lower cooperativity in NRX-252114—highlights NRX-103094's unique ability to synergistically stabilize the ternary complex at low compound occupancy [1].

Cooperativity & Potency
Head-to-head
NRX-103094: 62 nM EC50, 1000× cooperativity vs. NRX-252114: 6.5 nM, 13× cooperativity
Supports cooperative binding mechanism studies
TR-FRET assay; purified pSer33/S37A peptide and β-TrCP
Molecular Glue Degrader β-Catenin Mutant Degradation Wnt Signaling Targeted Protein Degradation

Potency Comparison with NRX-2663

NRX-103094 demonstrates an EC50 of 62 ± 3 nM for enhancing pSer33/S37A β-catenin binding to β-TrCP, whereas the earlier-generation phenoxy-substituted analogue NRX-2663 exhibits an EC50 of 80 ± 4 µM. This >1,290-fold improvement in potency underscores the critical contribution of the 2,6-dichlorophenyl sulfanyl moiety to high-affinity binding within the β-TrCP phosphoserine-binding pocket [1].

Potency vs. NRX-2663
Head-to-head
>1,290-fold improvement (62 nM vs. 80 µM)
Enables sub-micromolar experimental workflows
Same TR-FRET constructs; 2,6-dichlorophenyl sulfanyl group critical
Potency Optimization β-Catenin/β-TrCP Interaction Structure-Activity Relationship Ubiquitination Enhancement

Mutant β-Catenin Ubiquitination Potentiation

In an in vitro ubiquitination assay, NRX-103094 potentiates the ubiquitylation of pSer33/S37A β-catenin peptide to levels that exceed those of wild-type (WT) pSer33/pSer37 β-catenin at a concentration of 250 nM. This effect is observed without any additional cofactors, directly demonstrating the compound's ability to functionally replace the missing phosphorylation signal in mutant β-catenin [1].

Ubiquitination Enhancement
Class-level
At 250 nM, ubiquitination of pSer33/S37A β-catenin exceeds wild-type level
Supports ubiquitination assay endpoint context
In vitro assay; no additional cofactors required
Ubiquitination Assay β-Catenin Degradation E3 Ligase Activation Molecular Glue Efficacy

Binding Affinity Enhancement for Phosphomimetic β-Catenin

In the absence of compound, the phosphomimetic S33E/S37A β-catenin peptide binds β-TrCP with an affinity >5 µM. Upon addition of 40 µM NRX-103094, the binding affinity shifts to 22 nM—a >227-fold improvement [1]. This dramatic shift quantitatively illustrates the compound's capacity to create a stable ternary complex even when the natural phosphoserine interaction is absent.

Affinity Shift (Phosphomimetic)
Supporting evidence
Kd shifts from >5 µM to 22 nM with 40 µM compound (>227-fold)
Supports phosphomimetic binding studies
TR-FRET; S33E/S37A β-catenin peptide
Binding Affinity Shift Phosphomimetic Mutant Ternary Complex Stabilization Molecular Glue Mechanism

High DMSO Solubility for In Vitro Assays

NRX-103094 achieves a solubility of 50 mg/mL (equivalent to 99.35 mM) in DMSO when sonicated, enabling the preparation of highly concentrated stock solutions . This solubility profile is comparable to that of NRX-252114 (also 50 mg/mL in DMSO) and superior to many hydrophobic molecular glue degraders, reducing the risk of precipitation during dilution into aqueous assay buffers.

DMSO Solubility
Cross-study comparable
50 mg/mL (99.35 mM) in DMSO
Supports high-concentration stock preparation
Sonication-assisted; comparable to NRX-252114
Solubility Stock Solution Preparation In Vitro Assay Compatibility Compound Handling

Crystal Structure Validation of Ternary Complex Binding Mode

The ternary complex of monophosphorylated pSer33 β-catenin peptide, β-TrCP/Skp1, and NRX-103094 has been resolved by X-ray diffraction at 2.4 Å resolution and deposited as PDB ID 6M91 [1]. The structure reveals that NRX-103094 inserts into the natural β-catenin:β-TrCP interface, making contacts with both proteins. In contrast, the related compound NRX-2663 induces a different conformational rearrangement (Leu31 of β-catenin), creating a distinct binding pocket [2]. This structural information is not available for all analogues (e.g., NRX-103095) and is essential for rational structure-guided optimization.

Crystal Structure
Head-to-head
PDB 6M91, 2.4 Å resolution; ternary complex with β-TrCP/Skp1
Enables structure-guided analogue design
No published structure for all analogues (e.g., NRX-103095)
Crystal Structure Binding Mode Elucidation Molecular Glue Design Structure-Based Drug Discovery

NRX-103094 Recommended Applications


Mutant β-Catenin Degradation in Cellular Models

NRX-103094 is optimally suited for inducing degradation of β-catenin mutants lacking the critical Ser33/Ser37 phosphorylation sites (e.g., S37A, S33E/S37A). Its validated EC50 of 62 nM for pSer33/S37A binding and ability to drive ubiquitination to supraphysiological levels at 250 nM [1] enable robust loss-of-function studies at low micromolar concentrations, minimizing off-target cytotoxicity. Use 250 nM–20 µM in cell culture media containing ≤0.2% DMSO final concentration; pre-incubate compound with cells for 6–24 hours before assessing β-catenin levels via Western blot or immunofluorescence [2].

In Vitro Ubiquitination Assays for E3 Ligase Enhancement

NRX-103094 is the preferred positive control for biochemical ubiquitination assays targeting mutant β-catenin. At 250 nM, it elevates ubiquitination of pSer33/S37A β-catenin beyond wild-type levels, providing a robust assay window for screening novel modulators [1]. Include 250 nM NRX-103094 as a positive control and 0.1% DMSO as a negative control in reactions containing E1, E2, β-TrCP, ubiquitin, and ATP; incubate at 30°C for 60–90 minutes.

Molecular Glue Cooperativity and Ternary Complex Studies

NRX-103094's 1000-fold binding cooperativity [1] makes it an exceptional tool for investigating the thermodynamic and kinetic principles of ternary complex stabilization. It is particularly useful for comparing cooperative versus non-cooperative binding mechanisms when benchmarked against analogues such as NRX-252114 (13-fold cooperativity). Use surface plasmon resonance (SPR) or TR-FRET with immobilized β-TrCP and soluble β-catenin peptide; titrate NRX-103094 from 1 nM to 10 µM to determine Hill coefficients and EC50 values.

In Silico Modeling from Validated Binding Pose

The 2.4 Å resolution crystal structure (PDB 6M91) [2] provides an experimentally validated binding pose for NRX-103094 at the β-catenin:β-TrCP interface. This structure can be used as a starting point for in silico screening of compound libraries, predicting resistance mutations, or designing proteolysis-targeting chimeras (PROTACs) that leverage the same E3 ligase recruitment mechanism. Extract ligand coordinates from PDB 6M91 and prepare the protein structure by removing water molecules and adding hydrogens; perform docking with Glide or AutoDock Vina.

Application
Selection Property
Validation Focus
Mutant β-catenin degradation research
Cooperative ubiquitination enhancement
Loss-of-function model endpoint
In vitro E3 ligase enhancement assays
Comparator assay-response context
Ubiquitination assay endpoint context
Ternary complex cooperativity studies
Cooperativity and binding mechanism analysis
SPR/TR-FRET binding coefficient evaluation
Structure-based analogue design
Experimentally validated binding pose
In silico screening and resistance mutation modeling

Technical Documentation Hub

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39 linked technical documents
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